![molecular formula C8H8Cl3N5 B1490721 {[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride CAS No. 1426290-97-2](/img/structure/B1490721.png)

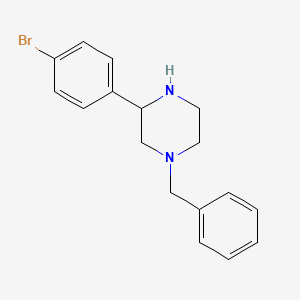

{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride

Vue d'ensemble

Description

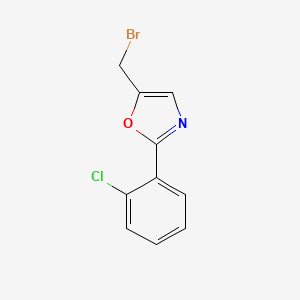

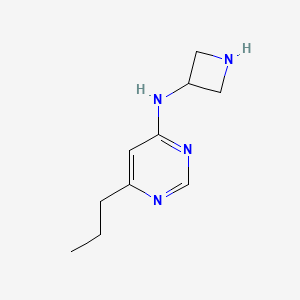

The compound “{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” is a derivative of tetrazole, which is a class of heterocyclic compounds that contain a 5-membered ring with four nitrogen atoms and one carbon atom . The compound also contains a dichlorophenyl group, which is a phenyl ring substituted with two chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrazole ring attached to a dichlorophenyl group via a methylene bridge. The compound would also be a hydrochloride salt, indicating the presence of a positively charged nitrogen atom balanced by a chloride ion .Chemical Reactions Analysis

Tetrazoles are known to participate in a variety of chemical reactions, often serving as bioisosteres for the carboxylic acid functional group . The dichlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a hydrochloride salt, it would likely be soluble in water . The presence of the dichlorophenyl group could potentially increase its lipophilicity .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

The compound has been involved in chemical reactions exploring its utility in synthesizing new chemical entities. Jäger et al. (2002) investigated the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to the formation of tertiary amines and the ring fission of the oxadiazole system under certain conditions. This study highlights the compound's role in the synthesis of new chemical structures and provides insights into its reactivity and potential for generating novel derivatives (Jäger et al., 2002).

Antidepressant Synthesis

The compound is noted for its role in the industrial synthesis of sertraline hydrochloride, a potent antidepressant. The research outlines a novel and advantageous synthesis process compared to existing methods, highlighting the compound's significance in the pharmaceutical manufacturing of antidepressants (Vukics et al., 2002).

Stereoselective Synthesis

In the pharmaceutical and chemical industries, the stereoselective synthesis of compounds is crucial. Han et al. (2007) describe a scalable and stereoselective process for synthesizing (1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, demonstrating the compound's utility in precise and large-scale production processes (Han et al., 2007).

Ischemia-Reperfusion Damage

KR-31543, a derivative of the compound, is being studied as a neuroprotective agent for ischemia-reperfusion damage. The metabolism of KR-31543 in rats was explored, providing valuable information on its pharmacokinetics and potential therapeutic applications (Kim et al., 2002).

Gas Generator Applications

The compound's derivatives have been studied for their application in nitrogen-rich gas generators. The research emphasizes the energetic properties and potential applications of these derivatives in areas where high-energy materials are required (Srinivas et al., 2014).

Orientations Futures

Tetrazole derivatives are a topic of ongoing research in medicinal chemistry, and dichlorophenyl groups are found in a variety of biologically active compounds . Therefore, “{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride” and related compounds could potentially be of interest in the development of new pharmaceuticals .

Propriétés

IUPAC Name |

[1-(3,4-dichlorophenyl)tetrazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N5.ClH/c9-6-2-1-5(3-7(6)10)15-8(4-11)12-13-14-15;/h1-3H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPSHMQXFRTWLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=NN=N2)CN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)

![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)